3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-4H-quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-8-7(9(13)14)10-5-3-1-2-4-6(5)11-8/h1-4H2,(H,11,12)(H,13,14) |
InChI Key |
QCKBNQKYOLWEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)NC(=O)C(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method Overview:
- Starting Material: 2,2-Dibromo-1-arylethanone derivatives.
- Reaction Conditions: Heating in dimethyl sulfoxide (DMSO) at approximately 75°C with triethylamine as base.
- Mechanism:
- Formation of an oxosulfonium intermediate from dibromo ketone.
- Nucleophilic attack by aryl-1,2-diamines, leading to heterocyclic ring closure.
- The process proceeds via an imine mechanism, favoring quinoxaline ring formation.
Reaction Scheme:
2,2-Dibromo-1-arylethanone + Aryl-1,2-diamine → Quinoxalin-2-one derivatives
Reaction Parameters & Data Table:
Synthesis via Reduction and Lactamization
Research on related heterocycles indicates that reduction of nitro precursors followed by lactamization is a viable route.
Key Steps:
Example:
- Starting Material: 8-Nitro-1,4-dihydroquinoline derivatives.
- Reduction: Sodium dithionite in aqueous potassium carbonate.
- Lactamization: Heating with polyphosphoric acid (PPA).
Data Summary:
| Step | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitro reduction | Sodium dithionite, K₂CO₃ in water | Amino derivatives | |
| Lactamization | PPA at 145-150°C | Fused heterocyclic acids (e.g., hexahydroquinoxaline) |
Multicomponent and Condensation Strategies
Alternative routes include multicomponent reactions involving:
Procedure:
- Condensation of aryl-1,2-diamines with α-bromo ketones under thermal conditions.
- Use of catalysts such as gallium(III) perchlorate to improve yields.
Optimized Conditions:
Specific Synthesis of Precursors
Synthesis of 2,2-dibromo-1-phenylethanone is a critical step, often achieved via bromination of acetophenone:
Acetophenone + Bromine → 2,2-Dibromo-1-phenylethanone
- Bromine added dropwise to acetophenone in dry dioxane.
- Stirred under nitrogen at room temperature.
- Yield: approximately 90%.
Summary of Research Outcomes
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
3-Oxo-3,4-dihydroquinoxaline-2-carboxylic Acid
- Structure: Partially hydrogenated quinoxaline (dihydro at positions 3–4).
- Molecular Formula : C₉H₆N₂O₃; Molecular Weight : 190.16 .
- Key Difference : Reduced saturation compared to the hexahydro analog, retaining partial aromaticity. This may enhance π-π stacking interactions in biological targets but reduce solubility.
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid
- Structure: Quinoline core (one nitrogen) with isopropyl and ketone substituents.
- Molecular Formula: C₁₃H₁₇NO₃; Molecular Weight: 235.28 .
2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic Acid
- Structure: Quinazoline core (two non-adjacent nitrogens) with an amino group.
- Molecular Formula : C₉H₁₁N₃O₃; Molecular Weight : 209.20 .
- Key Difference: The amino group introduces basicity, affecting pH-dependent solubility and target binding. Quinazoline’s nitrogen arrangement is distinct from quinoxaline, influencing scaffold-specific bioactivity.
Substituent Effects
6-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic Acid
7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic Acid
(2R)-2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid
Data Table: Structural and Physicochemical Properties
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Feature(s) |
|---|---|---|---|---|---|
| 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid | Quinoxaline (hexahydro) | None | C₉H₁₀N₂O₃ | 194.19 | Full saturation, high flexibility |
| 3-Oxo-3,4-dihydroquinoxaline-2-carboxylic acid | Quinoxaline (dihydro) | None | C₉H₆N₂O₃ | 190.16 | Partial aromaticity |
| 6-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | Quinoxaline (dihydro) | Cl at C6 | C₉H₅ClN₂O₃ | 224.60 | Enhanced metabolic stability |
| 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | Quinoxaline (dihydro) | F at C7 | C₉H₅FN₂O₃ | 208.15 | Improved enzyme binding |
| 2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | Quinoline (hexahydro) | Isopropyl at C6 | C₁₃H₁₇NO₃ | 235.28 | Increased lipophilicity |
Research Findings and Implications
- Biological Activity: The hexahydroquinoxaline derivative’s flexibility may favor binding to allosteric enzyme sites, while dihydro analogs (e.g., 6-chloro, 7-fluoro) show promise as kinase inhibitors due to their planar regions .
- Solubility : The carboxylic acid group in all compounds ensures moderate aqueous solubility (logP ~1–2), but lipophilic substituents (e.g., isopropyl) reduce this property .
- Synthetic Utility: Ethyl and amino derivatives (e.g., ) serve as intermediates for further functionalization, enabling library diversification in drug discovery .
Biological Activity
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid (CAS No. 1236458-63-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinoxaline family and features a hexahydro structure with a carboxylic acid functional group. Its molecular formula is , and it has a molar mass of approximately 181.20 g/mol. The presence of the carboxylic acid moiety contributes to its solubility and reactivity, making it a valuable candidate for various biological applications.
- Antimicrobial Activity : Studies have indicated that quinoxaline derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .
- Neuroprotective Effects : Research suggests that compounds with a similar structure may act as neuroprotective agents by modulating neurotransmitter systems, particularly through interactions with GABA receptors .
- Antioxidant Properties : The compound may also exhibit antioxidant activity, which can help mitigate oxidative stress-related damage in cells, thereby providing protective effects in various pathological conditions .
Therapeutic Applications
- Antibacterial Agents : The compound shows promise as an antibacterial agent, potentially useful in treating infections caused by resistant strains of bacteria.
- Neurological Disorders : Its neuroprotective properties may be beneficial in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Antioxidants : As an antioxidant, it could play a role in preventing cellular damage in diseases characterized by oxidative stress.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several quinoxaline derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were recorded at low micromolar levels, indicating strong antibacterial potential .
Case Study 2: Neuroprotection
In a preclinical model of neurodegeneration, the administration of the compound resulted in reduced neuronal cell death and improved cognitive function. Mechanistic studies revealed that it modulated GABAergic signaling pathways, enhancing synaptic plasticity and neuroprotection against excitotoxicity .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of cell wall synthesis | |
| Neuroprotective | Modulation of GABA receptors | |
| Antioxidant | Scavenging free radicals |
Table 2: MIC Values Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Q & A
Q. What are the standard synthetic routes for preparing 3-oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as 2-aminobenzoyl derivatives with ketones or aldehydes. For example, condensation of 3,5-cyclohexanedione with substituted benzaldehydes in acidic conditions forms the hexahydroquinoxaline core . Yield optimization requires precise control of temperature (reflux conditions preferred, ~80–100°C), solvent polarity (ethanol or DMF), and catalyst selection (e.g., p-toluenesulfonic acid). Lower yields (<50%) are often attributed to incomplete cyclization or side reactions, which can be mitigated via inert atmospheres (N₂/Ar) .
Q. How is the structural identity of 3-oxo-hexahydroquinoxaline derivatives validated post-synthesis?
Key methods include:
- ¹H/¹³C NMR : Confirms the presence of characteristic signals (e.g., carboxylic acid protons at δ 12–14 ppm; hexahydroquinoxaline ring protons as multiplet clusters between δ 1.5–3.0 ppm) .
- FT-IR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while the 3-oxo group absorbs near 1650 cm⁻¹ .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂N₂O₃: calculated 208.0848, observed 208.0851) confirm stoichiometry .
Q. What analytical techniques are recommended for purity assessment of this compound?
- HPLC-UV/ELSD : Use C18 columns with mobile phases (e.g., 0.1% TFA in H₂O/ACN) to detect impurities <0.5% .
- Melting point analysis : Sharp melting ranges (e.g., 210–212°C) indicate high crystallinity .
- TLC : Rf values (e.g., 0.6 in EtOAc/hexane 1:1) help monitor reaction progress .
Advanced Research Questions
Q. How can conflicting bioactivity data for hexahydroquinoxaline derivatives in antimicrobial assays be resolved?
Discrepancies in MIC (minimum inhibitory concentration) values often arise from strain-specific resistance or assay conditions. For example, Pseudomonas aeruginosa ATCC 27853 showed reduced susceptibility (MIC >256 µg/mL) compared to E. coli (MIC 32 µg/mL) due to efflux pump activity . To resolve contradictions:
Q. What strategies optimize regioselectivity in modifying the hexahydroquinoxaline core for enhanced pharmacological activity?
- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., -Cl, -F) at position 6 to enhance aromatic interactions with biological targets .
- Steric hindrance minimization : Use smaller substituents (e.g., methyl vs. propyl) at position 2 to improve binding to enzyme active sites .
- Computational modeling (e.g., DFT) : Predict substitution effects on HOMO/LUMO energy gaps and binding affinities .
Q. How do solvent polarity and pH affect the stability of 3-oxo-hexahydroquinoxaline-2-carboxylic acid in solution?
Q. What mechanistic insights explain the compound’s activity as an aromatase inhibitor?
The hexahydroquinoxaline core competitively binds to the cytochrome P450 aromatase active site, disrupting androgen-to-estrogen conversion. Key interactions:
- Hydrogen bonding : Carboxylic acid group with Arg115.
- Van der Waals forces : Hydrophobic interactions between the hexahydro ring and Val370 .
- IC₅₀ values (e.g., 0.8 µM) correlate with substituent electronegativity at position 4 .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show negligible cytotoxicity for structurally similar derivatives?
Divergent results may stem from:
- Cell line variability : Derivatives with 4-fluorobenzyl groups exhibit selectivity for MCF-7 (breast cancer) over HeLa due to differential expression of apoptosis regulators .
- Assay sensitivity : MTT assays may underestimate activity if compounds interfere with tetrazolium reduction. Use complementary assays (e.g., ATP luminescence) .
Q. How to address inconsistencies in reported reaction yields for large-scale syntheses?
Batch reactor scaling introduces heat/mass transfer inefficiencies. Solutions include:
- Flow chemistry : Improves mixing and temperature control, increasing yields by 15–20% .
- In-line monitoring (PAT) : Use FT-IR or Raman spectroscopy to track intermediate formation in real time .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
